molecular formula C14H12Cl2N2O B1236529 Pyrifenox CAS No. 83227-23-0

Pyrifenox

Cat. No.: B1236529
CAS No.: 83227-23-0
M. Wt: 295.2 g/mol
InChI Key: CKPCAYZTYMHQEX-JXAWBTAJSA-N
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Description

Contextualization of Pyrifenox (B1678523) as a Fungicide

This compound is a systemic fungicide with both protective and curative properties. nih.gov Chemically, it is classified as an oxime O-ether and a member of the pyridine (B92270) group of fungicides. apsnet.orgfundinguniverse.com Its mode of action is the inhibition of sterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047). fundinguniverse.com Ergosterol is a vital component of fungal cell membranes, and its disruption leads to the cessation of fungal growth. This compound has been primarily investigated for its efficacy against a range of fungal diseases affecting crops, particularly powdery mildew and scab on fruits and vegetables. nih.govapsnet.org

Historical Perspective of this compound Discovery and Development

The development of this compound appears to have roots in the research and development programs of several agrochemical companies in the latter half of the 20th century. The compound has been identified by the code numbers Ro 15-1297 and CGA 179945 , suggesting involvement from Hoffmann-La Roche and Ciba-Geigy, respectively. nih.govresearchgate.net

Research dating back to at least the mid-1980s referenced Ro 15-1297 as a sterol-inhibiting fungicide being tested for the control of apple scab. apsnet.org By the early 1990s, literature explicitly named this compound as a discovery resulting from research into pyridine compounds, with efforts underway to establish an efficient technical synthesis. nih.gov Ciba-Geigy, a major force in agrochemicals which later merged to form Novartis and subsequently Syngenta, is associated with the CGA 179945 identifier. nih.govresearchgate.netwikipedia.org This suggests a developmental history that may have involved initial discovery and research by Roche and/or its affiliate Maag Agrochemicals, followed by further development and potential commercialization efforts by Ciba-Geigy. apsnet.orgapsnet.org

Scope and Significance of Academic Research on this compound

Academic research on this compound has explored its fungicidal efficacy, its effects on non-target organisms, and its environmental interactions. Studies have focused on its effectiveness against various plant pathogens, including those causing powdery mildew, scab, leaf spot, and blossom blight on crops such as apples, pears, peanuts, and sugar beets. nih.gov

Research has also delved into the potential for resistance development. For instance, studies on Mycosphaerella graminicola, the cause of Septoria tritici blotch on wheat, have investigated shifts in sensitivity to this compound and its cross-resistance with other demethylase inhibitor (DMI) fungicides like epoxiconazole (B1671545). apsnet.org

Furthermore, the impact of this compound on non-target fungi has been a subject of investigation. A notable study examined the differential effects of this compound on Cryptococcus neoformans and Cryptococcus gattii, two human fungal pathogens. The research found that this compound inhibited the growth of C. neoformans and affected the capsular structure and secretion of a key polysaccharide in both species, highlighting its potential as a research tool to study fungal physiology beyond plant pathogens. researchgate.net The joint toxicity of this compound with other DMI fungicides has also been assessed in environmental studies. fundinguniverse.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₄H₁₂Cl₂N₂O nih.govresearchgate.net
Molecular Weight 295.2 g/mol researchgate.netresearchgate.net
CAS Number 88283-41-4 researchgate.netresearchgate.net
IUPAC Name 1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine researchgate.net
Physical Form Pale yellow, viscous liquid nih.gov
Solubility in Water 150 mg/L (at pH 6.7, 25°C) nih.gov
Vapour Pressure 1.7 mPa (25 °C) nih.gov
Partition Coefficient (logP) 3.7 (at pH 7.0, 25°C) nih.gov

Selected Research Findings on this compound Efficacy

PathogenDiseaseHost Crop(s)Research FindingSource(s)
Venturia inaequalisApple ScabAppleDemonstrated inhibitory action against field isolates. apsnet.org
Podosphaera leucotrichaPowdery MildewApple, PearEffective control of the disease. nih.gov
Mycosphaerella graminicolaSeptoria tritici blotchWheatIsolates showed reduced sensitivity over time, with a positive correlation to epoxiconazole resistance. apsnet.org
Cryptococcus neoformans(Human Pathogen)N/AInhibited growth and affected capsule architecture. researchgate.net
Cryptococcus gattii(Human Pathogen)N/ALess effective at inhibiting growth compared to C. neoformans, but still affected capsule structure. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCAYZTYMHQEX-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CC1=CN=CC=C1)\C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232230
Record name Pyrifenox Z-isomer
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Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83227-23-0, 88283-41-4
Record name Pyrifenox Z-isomer
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrifenox [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrifenox Z-isomer
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime
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Record name PYRIFENOX Z-ISOMER
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Chemical Synthesis and Structural Modifications of Pyrifenox Derivatives

Methodologies for Pyrifenox (B1678523) Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step process, starting with the formation of its core ketone intermediate, followed by the creation and methylation of the oxime group.

A key intermediate in the synthesis is 2',4'-dichloro-2-(3-pyridyl)acetophenone . The synthesis for this ketone is as follows:

A mixture of ethyl 2,4-dichlorobenzoate (B1228512) and ethyl 3-pyridylacetate (B8606304) is treated with a base, such as sodium methoxide. prepchem.com

The mixture is heated, and the resulting volatile products are removed. prepchem.com

After an extended period, the mixture is treated with concentrated hydrochloric acid and heated at reflux. prepchem.com

The aqueous phase is then made basic with ammonia (B1221849) and extracted with a solvent like methylene (B1212753) chloride. prepchem.com

The final purification of the crude product is performed using column chromatography to yield pure 2',4'-dichloro-2-(3-pyridyl)acetophenone. prepchem.com

Once the acetophenone (B1666503) intermediate is secured, the synthesis proceeds to the creation of the final this compound molecule. This is typically a two-step process:

Oxime Formation: The 2',4'-dichloro-2-(3-pyridyl)acetophenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like anhydrous sodium carbonate and a solvent such as methanol. The mixture is heated to facilitate the reaction, which, after workup, yields 2',4'-dichloro-2-(3-pyridyl)acetophenone oxime. chembk.com

O-methylation: The resulting oxime is then methylated to form the final this compound product. A common method involves treating the oxime with a strong base, like sodium hydride, in a solvent such as dimethoxyethane to deprotonate the oxime. prepchem.com This is followed by the addition of a methylating agent, for example, methyl iodide. The mixture is heated to reflux to complete the reaction, yielding this compound after purification. prepchem.com This final step creates the characteristic oxime O-ether structure of the molecule. contaminantdb.ca

StepReactantsKey ReagentsProduct
1. Ketone Synthesis Ethyl 2,4-dichlorobenzoate, Ethyl 3-pyridylacetateSodium methoxide, HCl2',4'-dichloro-2-(3-pyridyl)acetophenone
2. Oxime Formation 2',4'-dichloro-2-(3-pyridyl)acetophenoneHydroxylamine hydrochloride, Sodium carbonate2',4'-dichloro-2-(3-pyridyl)acetophenone oxime
3. O-methylation 2',4'-dichloro-2-(3-pyridyl)acetophenone oximeSodium hydride, Methyl iodideThis compound

Design and Elaboration of this compound Analogues

The design of analogues of active compounds like this compound is a standard strategy in agrochemical research to discover new molecules with improved efficacy, a broader spectrum of activity, or different physical properties. Key strategies employed include molecular hybridization and bioisosteric replacement. researchgate.net

Molecular Hybridization: This approach involves combining structural features from different active molecules. The oxime ether group found in this compound is a critical pharmacophore present in several other agrochemicals, such as Fluoxastrobin. researchgate.net Researchers design new derivatives by incorporating this oxime ether moiety into other fungicidal scaffolds or, conversely, by attaching different biologically active fragments to the this compound core structure. researchgate.netresearchgate.net For example, new N-(alkoxy)-1-(3-pyridinyl)methanimines, which are structurally related to this compound, have been synthesized by reacting the corresponding N-hydroxyl derivatives with various alkyl halides. researchgate.net

Bioisosteric Replacement: This strategy involves substituting one atom or group of atoms in the molecule with another that has similar physical or chemical properties, with the aim of modulating the compound's activity. In the context of this compound, this could involve:

Modifying the Dichlorophenyl Ring: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with alkyl or trifluoromethyl groups to alter the electronic properties and lipophilicity of the molecule.

Altering the Pyridine (B92270) Ring: Changing the position of the nitrogen atom within the ring or adding substituents to explore different binding interactions with the target enzyme.

Varying the Oxime Ether Group: Replacing the methyl group with larger alkyl chains (e.g., ethyl, benzyl) or other functional groups to investigate the impact on stability and binding affinity. researchgate.net A study on N-(alkoxy)-1-phenyl- and N-(alkoxy)-1-cyclohexyl-1-(3-pyridinyl)-methanonymines involved preparing new compounds by reacting N-hydroxyl derivatives with agents like benzyl (B1604629) chloride and 1-bromohexane. researchgate.net

These rational design strategies allow chemists to systematically probe the structural requirements for fungicidal activity and to optimize the lead compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives in Fungicidal Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For this compound and its derivatives, SAR studies aim to identify the key structural features responsible for its fungicidal action, which involves inhibiting the sterol 14α-demethylase enzyme (EC 1.14.13.70). ebi.ac.uk While comprehensive SAR data for a wide array of this compound analogues is proprietary, general principles can be inferred from studies on related heterocyclic fungicides.

The Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In many classes of fungicides, the presence and type of halogen atoms significantly affect efficacy. SAR studies on other fungicides show that introducing fluorine or chlorine atoms on a benzene (B151609) ring can remarkably improve activity, while adding groups like methoxy (B1213986) (-OCH₃) or trifluoromethyl (-CF₃) can sometimes decrease activity, depending on the specific scaffold and target fungus. mdpi.comnih.gov

The Pyridine Moiety: The pyridine ring is a common feature in many fungicides. acs.orgbrieflands.com Its nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for binding to the target enzyme. The electronic properties of the pyridine ring, influenced by substituents, can modulate the pKa of the molecule, affecting its uptake and transport within the fungus. nih.gov SAR studies on imidazo[1,2-b]pyridazine (B131497) derivatives showed that substituents on the heterocyclic ring system significantly affect antifungal activity. nih.gov

The Oxime Ether Linker: The geometry (E/Z isomerism) and the nature of the substituent on the oxime oxygen are important. The methyl group in this compound is relatively small. Replacing it with larger or more complex groups can impact the molecule's conformation and its fit within the active site of the target enzyme. Studies on related N-(alkoxy)-1-(3-pyridinyl)methanimines explore how different alkoxy groups (e.g., benzyloxy, cyclohexyloxy) influence fungicidal activity against various pathogens. researchgate.net

The table below summarizes the expected impact of structural modifications based on general SAR principles for fungicides.

Molecular ComponentModification ExampleLikely Impact on Fungicidal Efficacy
Dichlorophenyl Ring Replacement of Cl with F or BrPotentially enhances or modifies activity spectrum.
Introduction of alkyl groupsMay increase lipophilicity, affecting cell penetration.
Pyridine Ring Addition of electron-withdrawing groupsCould alter pKa and binding interactions.
Positional isomers (e.g., 2-pyridyl, 4-pyridyl)Likely to significantly decrease activity due to suboptimal orientation for target binding.
Oxime Ether Replacement of -OCH₃ with larger alkoxy groupsMay increase or decrease activity depending on the size and nature of the active site pocket.
Change in E/Z isomer configurationCan significantly alter biological activity as one isomer typically fits the target site better than the other. prepchem.com

Molecular and Cellular Mechanisms of Pyrifenox Fungicidal Action

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway by Pyrifenox (B1678523)

This compound functions as a sterol biosynthesis inhibitor (SBI). cabidigitallibrary.orgfupress.net Its primary target site is the enzyme sterol 14α-demethylase, also known as CYP51 or ERG11. frac.infobdspublishing.comcabidigitallibrary.org This enzyme is a cytochrome P450 monooxygenase that catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or eburicol (B28769) precursors. bdspublishing.comcabidigitallibrary.org

Specificity of C14-Demethylase Inhibition

This compound, along with other DMIs, is believed to inhibit CYP51 by binding to the active site, specifically coordinating with the haem iron via an unprotonated nitrogen atom. cabidigitallibrary.org This interaction prevents the enzyme from performing its essential demethylation function. bdspublishing.comcabidigitallibrary.org While DMIs target the same enzyme, CYP51, they belong to different chemical groups, including triazoles, imidazoles, pyrimidines, and pyridines like this compound. frac.infocabidigitallibrary.org Despite the chemical differences, they share the common mechanism of inhibiting C14-demethylase. frac.infocabidigitallibrary.org

Downstream Effects on Fungal Cell Membrane Integrity and Function

The inhibition of C14-demethylase by this compound leads to a depletion of ergosterol and a concomitant accumulation of aberrant methylated sterol precursors in the fungal cell membrane. cabidigitallibrary.org This altered sterol composition disrupts the structural integrity and fluidity of the membrane. bdspublishing.comcabidigitallibrary.org The resulting dysfunctional membrane can lead to increased permeability, leakage of cellular contents, and impaired activity of membrane-bound enzymes and transport systems. cabidigitallibrary.orgnih.gov These disruptions collectively compromise essential cellular processes, contributing to the fungicidal effect. cabidigitallibrary.org Studies have shown that disrupting fungal sterols can lead to sensitivity to alkaline pH, and membrane-targeting antifungals like this compound can be more active in alkaline environments. asm.org

Impact of this compound on Fungal Growth and Morphogenesis

The disruption of ergosterol biosynthesis by this compound has significant downstream effects on various aspects of fungal growth and morphogenesis.

Effects on Mycelial Growth and Sporulation

This compound has been shown to inhibit mycelial growth in various fungal species. In Botrytis cinerea, for instance, this compound at low concentrations (1 µg ml⁻¹) inhibited the mycelial growth of both wild-type and mutant strains resistant to other fungicide classes. fupress.netfupress.net The inhibition of ergosterol synthesis directly impacts the ability of the fungus to form and extend hyphae, which are essential for colonization and nutrient acquisition. cabidigitallibrary.org

The effect of this compound on sporulation can vary depending on the fungal species and experimental conditions. However, disruption of cellular processes due to impaired membrane function can negatively impact the production and germination of spores, which are crucial for fungal reproduction and dispersal. fupress.netacs.orgbiochemjournal.comapsnet.org Research on Botrytis cinerea showed that mutations conferring resistance to DMIs, including those with cross-resistance to this compound, had pleiotropic adverse effects on characteristics determining phytopathogenic fitness, such as the rate of mycelial growth and sporulation. fupress.net

Alterations in Fungal Cellular Structures (e.g., Capsule Architecture, Cell Wall)

Beyond the cell membrane, this compound can also induce alterations in other fungal cellular structures, such as the cell wall and capsule, particularly in encapsulated fungi like Cryptococcus species. Studies on Cryptococcus neoformans and Cryptococcus gattii revealed that this compound treatment affected capsular dimensions in both species. researchgate.netnih.gov In C. neoformans, exposure to this compound led to a deficiency in cell separation and an apparent decrease in capsular dimensions. researchgate.net Fluorescence microscopy indicated that cell wall architecture was affected, with changes in chitin (B13524) staining patterns. researchgate.net Scanning electron microscopy confirmed that this compound induced a significant reduction in capsular dimensions in both C. neoformans and C. gattii. researchgate.net While C. neoformans showed shorter and uniformly distributed glucuronoxylomannan (GXM) fibers, C. gattii exhibited a reduced number of fibers. researchgate.netnih.gov this compound also significantly reduced the secretion of GXM in both species and led to the formation of unusually long chains of undivided cells in C. gattii. researchgate.netnih.gov These findings suggest a potential role for this compound as an inhibitor of GXM export in these fungi. researchgate.netnih.gov

Differential Fungicidal Efficacy of this compound Across Fungal Species

The fungicidal efficacy of this compound can vary significantly between different fungal species. This differential sensitivity can be attributed to various factors, including differences in target enzyme sensitivity, uptake and metabolism of the fungicide, and the presence of efflux pumps that can transport the fungicide out of the cell. cabidigitallibrary.orgresearchgate.net

A notable example of differential efficacy is observed between Cryptococcus neoformans and Cryptococcus gattii. This compound effectively inhibited the growth of C. neoformans in a dose-dependent manner. researchgate.netresearchgate.net However, it was significantly less effective against C. gattii. researchgate.netnih.govresearchgate.net Research indicated that the resistance of C. gattii to this compound was associated with the expression of efflux pump genes, specifically AFR1 and AFR2. researchgate.netnih.govresearchgate.net Mutant strains of C. gattii lacking the expression of these genes became sensitive to this compound, highlighting the role of efflux pumps in mediating resistance in this species. researchgate.netnih.govresearchgate.net

Studies on Botrytis cinerea have also demonstrated the effectiveness of this compound against strains resistant to other classes of fungicides, such as benzimidazoles and dicarboximides. fupress.netfupress.net This suggests that the mechanism of resistance to those fungicides does not necessarily confer cross-resistance to this compound, which targets a different pathway. fupress.net However, cross-resistance can occur among different DMI fungicides that target the same CYP51 enzyme, although the degree of cross-resistance can vary depending on the specific mutations in the CYP51 gene and the fungal species. frac.infocabidigitallibrary.orgfupress.netfrontiersin.orgresearchgate.net

The differential efficacy underscores the importance of understanding the specific mechanisms of action and resistance in different fungal pathogens for effective disease management.

Species-Specific Responses to this compound Exposure

Different fungal species exhibit varying degrees of susceptibility to this compound. For example, studies have shown a marked difference in the response of Cryptococcus neoformans and Cryptococcus gattii to this compound. C. neoformans growth was inhibited by this compound in a dose-dependent manner, while C. gattii demonstrated significantly less sensitivity, appearing resistant to the compound even at varying concentrations researchgate.netresearchgate.net.

Research on Mycosphaerella graminicola (now Zymoseptoria tritici), a significant wheat pathogen, has also indicated shifts in sensitivity to DMI fungicides, including this compound, within populations over time ebi.ac.uk. This highlights the potential for variable responses not only between species but also within populations of the same species ebi.ac.uknih.gov.

The following table illustrates the differential growth inhibition observed in C. neoformans and C. gattii when exposed to varying concentrations of this compound:

This compound Concentration (µM)C. neoformans Growth Inhibition (%)C. gattii Growth Inhibition (%)
0.3125>0≥0
>0.3125<100≥0
(Higher concentrations)Increasing inhibitionLittle to no inhibition

Note: Data is illustrative based on findings showing dose-dependent inhibition in C. neoformans and resistance in C. gattii. researchgate.netresearchgate.net

Beyond growth inhibition, species-specific responses can also manifest in other cellular effects. While this compound affected the capsular dimensions in both C. neoformans and C. gattii, the structural alterations differed; C. neoformans showed shorter, uniformly distributed GXM fibers, whereas C. gattii had a reduced number of fibers researchgate.net.

Mechanisms Underlying Variable Susceptibility

Variable susceptibility to this compound among fungal species and isolates can be attributed to several mechanisms, including alterations at the target site and mechanisms that reduce the intracellular concentration of the fungicide cabidigitallibrary.orgnih.govresearchgate.net.

One primary mechanism involves changes in the target enzyme, CYP51 cabidigitallibrary.orgfrac.info. Mutations in the gene encoding CYP51 (erg11 or cyp51) can lead to a modified enzyme with reduced affinity for this compound, thereby decreasing the inhibitory effect cabidigitallibrary.orgfrac.inforesearchgate.net. Overexpression of the cyp51 gene, resulting in increased production of the target enzyme, can also contribute to reduced sensitivity by effectively titrating the fungicide frac.inforesearchgate.net.

Another significant mechanism is the active efflux of the fungicide from the fungal cell cabidigitallibrary.orgnih.gov. Fungi possess various membrane transporter proteins, including ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, which can pump fungicidal compounds out of the cell cabidigitallibrary.orgnih.govmdpi.com. Overexpression of genes encoding these efflux pumps can lead to a lower intracellular concentration of this compound, allowing the fungus to tolerate higher external concentrations cabidigitallibrary.orgresearchgate.netnih.govresearchgate.net.

Research on Cryptococcus gattii resistance to this compound has specifically implicated efflux pumps. Mutant strains of C. gattii lacking the expression of ABC transporters, particularly AFR1 and AFR2, showed increased sensitivity to this compound compared to the wild-type strain researchgate.netresearchgate.net. This suggests that these efflux pumps play a role in the intrinsic resistance of C. gattii to this compound researchgate.netresearchgate.net.

Other potential mechanisms contributing to variable susceptibility include alterations in other enzymes within the ergosterol biosynthesis pathway, metabolic circumvention, detoxification mechanisms, and regulatory changes in stress response pathways cabidigitallibrary.orgnih.govnih.govmdpi.com. The complex interplay of these mechanisms can result in a spectrum of sensitivities observed in fungal populations semanticscholar.orgrutgers.edu.

Dynamics of Pyrifenox Resistance in Fungal Pathogens

Emergence and Characterization of Pyrifenox-Resistant Fungal Strains

The emergence of resistance to fungicides, particularly those with a single site of action like This compound (B1678523), is a growing concern. encyclopedia.pubnih.govbdspublishing.com Studies have characterized this compound resistance in various fungal species. For instance, Penicillium digitatum isolates from lemon fruit have shown resistance to DMI fungicides, including this compound. encyclopedia.pubnih.gov In Cryptococcus gattii, resistance to this compound has also been observed. researchgate.netresearchgate.net Characterization of resistant strains often involves determining the minimum inhibitory concentration (MIC) of the fungicide required to inhibit fungal growth. nih.gov Increased MIC values compared to sensitive strains indicate reduced sensitivity or resistance.

Molecular Mechanisms of this compound Resistance

Resistance to DMI fungicides like this compound can arise through several molecular mechanisms, often involving alterations to the target enzyme or mechanisms that reduce the intracellular concentration of the fungicide. nih.govfrac.infoencyclopedia.pub

Target-Site Mutations (e.g., Cyp51 Gene Alterations)

A primary mechanism of resistance to DMI fungicides is the alteration of the CYP51 gene, which encodes the target enzyme, C14-demethylase. nih.govfrac.infobdspublishing.comfrontiersin.org Point mutations in the CYP51 gene can lead to amino acid changes in the enzyme, affecting the binding affinity of the fungicide. nih.govbdspublishing.comfrontiersin.org Over 140 mutations have been reported in the CYP51 gene of Candida albicans, and numerous mutations have been identified in other pathogens like Zymoseptoria tritici. bdspublishing.com While specific mutations conferring this compound resistance are studied, research on related DMIs like pyrisoxazole (B1245146) in Botrytis cinerea has identified point mutations in the CYP51 protein, such as G476S and K104E, which appear to mediate resistance. nih.govfrontiersin.org Increased expression of the CYP51 gene, often due to alterations in the promoter region, can also contribute to resistance by increasing the amount of target enzyme available. frac.infomdpi.comasm.orgresearchgate.net

Efflux Pump Overexpression (e.g., ABC Transporters)

Overexpression of efflux pumps is another significant mechanism contributing to fungicide resistance, including resistance to DMIs like this compound. frac.inforesearchgate.netencyclopedia.pubnih.govresearchgate.netmdpi.com These membrane-bound transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its toxicity. encyclopedia.pubmdpi.com Two major superfamilies of efflux transporters are involved: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. encyclopedia.pubmdpi.com In Cryptococcus gattii, resistance to this compound has been associated with the expression of efflux pump genes, particularly AFR1 and AFR2, which are ABC transporters. researchgate.netresearchgate.net Deletion of these genes in mutant strains significantly increased sensitivity to this compound. researchgate.netresearchgate.net Overexpression of efflux pumps can be caused by mutations in transcription factors that regulate their expression or by rearrangements in their promoter regions. encyclopedia.pubmdpi.com

Other Resistance Mechanisms

Besides target-site mutations and efflux pump overexpression, other mechanisms can contribute to fungicide resistance. These can include alterations in other enzymes within the sterol biosynthesis pathway, metabolic circumvention, detoxification, and changes in stress response pathways. asm.orgnih.govresearchgate.net While less commonly studied for this compound specifically, these diverse mechanisms highlight the complex nature of fungal adaptation to antifungal agents. nih.govresearchgate.net For instance, some studies suggest that for fungicides like triflumizole (B33211) and this compound, other resistance mechanisms beyond those directly affecting the target site might be involved. cabidigitallibrary.org

Cross-Resistance Patterns with Other Sterol Biosynthesis Inhibitors (SBIs)

This compound, as a DMI, belongs to the SBI class of fungicides. DMIs inhibit the same target site (CYP51) and are generally considered to exhibit cross-resistance among themselves. frac.infofupress.netfao.org This means that a fungal strain resistant to one DMI is likely to be resistant to other fungicides in the same group. Studies on Botrytis cinerea have shown positive cross-resistance between the DMI pyrisoxazole (a pyridine (B92270) like this compound) and other DMIs such as tebuconazole (B1682727) and prochloraz. nih.govfrontiersin.org However, cross-resistance is typically not observed between DMIs and other SBI classes that inhibit different targets, such as the morpholines (amines) or keto-reductase inhibitors (KRIs). frac.infofupress.net

Epidemiological Studies of this compound Resistance in Agricultural Ecosystems

Epidemiological studies are crucial for monitoring the prevalence and spread of fungicide resistance in agricultural ecosystems. These studies involve collecting fungal isolates from the field and assessing their sensitivity to fungicides. nih.gov While specific large-scale epidemiological studies focusing solely on this compound resistance across various agricultural ecosystems were not extensively detailed in the search results, the emergence of DMI resistance, including resistance to compounds like this compound, has been documented in various plant pathogens in agricultural settings. encyclopedia.pubnih.gov The widespread use of DMI fungicides has contributed to the selection pressure leading to the development and spread of resistant populations. encyclopedia.pubnih.govnih.gov Monitoring resistance levels in key fungal pathogens is essential for informing resistance management strategies and maintaining the effectiveness of fungicides like this compound in crop protection.

Strategies for Resistance Management and Mitigation

Managing fungicide resistance is crucial for maintaining the effectiveness of fungicides like this compound and ensuring sustainable disease control cornell.edugoogle.com. Effective resistance management programs aim to minimize the selection pressure on fungal populations and delay the build-up of resistant strains cornell.edu.

Integration with Fungicide Rotation Programs

Fungicide rotation involves the temporal alternation of fungicides with different modes of action (MoA) basf.us. This strategy reduces the selection pressure associated with the repeated use of a single MoA basf.usbayer.us. By rotating this compound (FRAC group 3) with fungicides from different FRAC groups, the likelihood of selecting for populations resistant to this compound is decreased cornell.edubayer.us.

Rotation programs can involve simple alternation (e.g., Fungicide A, then Fungicide B, then A, then B) or more complex sequences, potentially including blocks of sprays or the inclusion of a third fungicide frac.info. The specific rotation strategy should be tailored to the crop, disease, and geographical area pesticidestewardship.org. It is essential to rotate between fungicide groups with no cross-resistance frac.infofrac.info. For DMI fungicides like this compound, rotating with fungicides from other FRAC groups that are effective against the target pathogen is recommended frac.infocornell.edu.

Combination Therapies with Complementary Fungicides

Combination therapies, involving the simultaneous application of two or more fungicides with different modes of action, are another key strategy for resistance management frac.infopesticidestewardship.org. These mixtures, often referred to as tank mixes or co-formulations, aim to control the pathogen with multiple active ingredients, reducing the chance that a resistant individual will survive the treatment nzpps.orgfrac.info.

When using this compound in a mixture, the partner fungicide should have a different mode of action and be effective against the target pathogen frac.info. Mixing a medium-risk single-site fungicide like this compound with a low-risk multi-site fungicide is a common and effective strategy frac.info. The combination of this compound with captan, a multi-site fungicide (FRAC group M4), provides a broad spectrum of activity and is reported to reduce the risk of resistance development ontosight.ai.

For effective resistance management using mixtures, both components should ideally be present at dose rates that provide sufficient control of sensitive isolates when used alone frac.info. Using mixtures can help manage resistance even if resistance to one component is already present, as the other effective component can help control the population and slow the increase in frequency of resistant isolates frac.info. Applying DMI fungicides like this compound always in mixtures with effective non-cross-resistant fungicides is a recommended practice frac.info.

StrategyDescriptionBenefit
Fungicide Rotation ProgramsAlternating fungicides with different modes of action over time.Reduces selection pressure for resistance to a single mode of action.
Combination Therapies (Fungicide Mixtures)Applying two or more fungicides with different modes of action simultaneously.Controls pathogens with multiple mechanisms, reducing the survival likelihood of resistant individuals.

Environmental Fate and Degradation Pathways of Pyrifenox

Degradation in Soil Environments

Degradation of pesticides in soil is influenced by a combination of microbial and abiotic processes oregonstate.edunih.gov.

Microbial Degradation Processes

Soil microorganisms play a significant role in the degradation of pesticides oregonstate.edunih.gov. Studies have shown that microbial activity can enhance the dissipation of pyrifenox (B1678523) in soil. For instance, research involving biofumigation with organic amendments (sheep and chicken manure) combined with solarization demonstrated enhanced this compound dissipation compared to control treatments tandfonline.comnih.govresearchgate.net. This suggests that increased microbial activity, potentially stimulated by the organic amendments and elevated temperatures from solarization, contributes to this compound breakdown in soil tandfonline.comresearchgate.net. The rate of microbial degradation can be influenced by factors such as soil temperature, moisture, and organic matter content oregonstate.edunih.govmdpi.com.

Abiotic Degradation (e.g., Photolysis, Hydrolysis)

Abiotic processes, such as photolysis (degradation by light) and hydrolysis (degradation by water), also contribute to the transformation of pesticides in soil and other environments oregonstate.eduresearchgate.net. This compound is reported to be stable to UV light and hydrolysis in water across a range of pH values (pH 3, 7, 9) at 50°C agropages.com. This suggests that hydrolysis might not be a primary degradation pathway in typical environmental conditions, although the main degradation pathway is reported to be by hydrolysis and elimination of the oxime group agropages.com. Photolysis can be a significant degradation pathway for some pesticides, particularly on soil surfaces exposed to sunlight oregonstate.eduresearchgate.net.

Persistence and Mobility in Aquatic Systems

This compound has a water solubility that varies with pH, ranging from 300 mg/l at pH 5.0 to 130 mg/l at pH 9.0 at 25°C agropages.com. Its partition coefficient (logP) values range from 3.4 to 3.7 across pH 5.0 to 9.0 at 25°C, indicating a moderate potential for partitioning between octanol (B41247) and water agropages.com. This compound is described as having fairly rapid dissipation in water agropages.com. While stable to hydrolysis in water under certain conditions agropages.com, its persistence in aquatic systems is influenced by factors such as temperature and sunlight exposure piat.org.nz. The mobility of pesticides in aquatic systems is linked to their physical and chemical properties, including water solubility and adsorption potential nih.gov.

Atmospheric Transformation and Transport

Pesticides can dissipate into the atmosphere through diffusion and volatilization nih.gov. Once in the atmosphere, they can undergo transformation through reactions with atmospheric oxidants such as hydroxyl (OH) radicals and ozone d-nb.infopublish.csiro.auacs.org. Studies have investigated the atmospheric degradation of this compound adsorbed on solid particles, indicating its potential to react with OH radicals in the atmosphere d-nb.infopublish.csiro.auacs.orgcopernicus.orguni-bayreuth.de. Heterogeneous reactions on aerosol surfaces can play a role in the atmospheric fate and lifetime of organic compounds d-nb.info.

Metabolite Identification and Characterization in Environmental Compartments

The degradation of this compound in the environment leads to the formation of metabolites. While specific details on the identification and characterization of this compound metabolites in environmental compartments are limited in the provided search results, the main degradation pathway involves hydrolysis and elimination of the oxime group agropages.com. In the context of food processing, studies on this compound residues in tomatoes have examined processing factors, indicating changes in residue levels during washing, peeling, and cooking researchgate.net. This highlights the potential for transformation and the presence of metabolites in processed agricultural products researchgate.net.

Factors Influencing this compound Environmental Persistence and Transformation

Several factors collectively influence the persistence and transformation of this compound in the environment. These include:

Pesticide Properties: The chemical stability, physical characteristics (such as water solubility and vapor pressure), and adsorption potential of this compound are key intrinsic factors oregonstate.edunih.goviupac.org.

Soil Properties: Soil type, texture, structure, pH, organic matter content, clay content, and microbial population significantly impact pesticide adsorption, degradation, and mobility oregonstate.edunih.govmdpi.comiupac.orgresearchgate.net. Higher organic matter and clay content can lead to greater adsorption oregonstate.eduresearchgate.net.

Environmental Conditions: Temperature, precipitation, humidity, sunlight intensity, and air movement influence degradation rates (microbial and abiotic), volatilization, and transport oregonstate.edunih.govresearchgate.netiupac.org.

Microbial Activity: The presence and activity of soil microorganisms are crucial for biodegradation processes oregonstate.edunih.govnih.gov.

Agronomic Practices: Practices such as the addition of organic amendments can enhance microbial degradation tandfonline.comnih.govresearchgate.net.

Metabolism and Translocation of Pyrifenox in Plant Systems

Uptake and Distribution of Pyrifenox (B1678523) within Plant Tissues

The uptake of plant protection products by plants can occur through various routes, primarily via leaf surfaces, fruits, and roots europa.eu. The mode of application significantly influences the initial point of entry scielo.br. Once absorbed, a compound can be distributed throughout the plant via its vascular systems: the xylem and the phloem europa.eu.

Passive transport in the xylem, driven by the transpiration stream, typically facilitates upward movement from the roots to the shoots europa.eu. Active transport in the phloem allows for movement towards centers of metabolic activity, such as growing points of shoots and roots europa.eu. The distribution within the plant is not uniform and depends on the nature of the active substance and its entry point europa.eu.

This compound is described as a systemic fungicide herts.ac.uk. This systemic nature implies that it is absorbed by the plant and translocated within its tissues, allowing it to protect parts of the plant not directly hit by application. Studies on pesticide uptake by roots have shown that the lipophilicity of a chemical can influence its uptake, with greater uptake observed for more lipophilic compounds rothamsted.ac.uk. Translocation to shoots is often a passive process, with optimal efficiency for compounds of intermediate polarity rothamsted.ac.uk.

Evidence of this compound presence in plant tissues comes from residue studies. For instance, this compound residues have been detected in tomatoes researchgate.net. Processing methods like washing and peeling were shown to reduce this compound residue levels in tomatoes, with peeling being particularly effective researchgate.net. This indicates that the compound is present within the fruit tissue, consistent with its systemic classification.

Biotransformation Pathways in Plants

Plants possess complex enzymatic systems capable of metabolizing xenobiotics, including pesticides europa.euucanr.eduresearchgate.net. This biotransformation process generally occurs in multiple stages, often leading to the formation of less toxic and more water-soluble compounds that can be compartmentalized or further degraded europa.euucanr.eduslideshare.netlongdom.org. Plant metabolism of active substances often proceeds through several stages, sometimes resulting in non-extractable residues europa.eu.

The metabolic pathways in plants are broadly categorized into Phase I and Phase II reactions, analogous to those in other organisms ucanr.eduresearchgate.netslideshare.netlongdom.orgslideshare.net.

Phase I Metabolic Reactions (e.g., Oxidation, Reduction)

Phase I reactions involve the initial modification of the parent compound through reactions such as oxidation, reduction, and hydrolysis europa.euucanr.eduslideshare.netlongdom.org. These reactions often introduce or expose functional groups (like hydroxyl, carboxyl, or amino groups) on the pesticide molecule ucanr.edulongdom.org. These functional groups serve as sites for subsequent conjugation reactions in Phase II ucanr.edulongdom.org.

Key enzymes involved in Phase I metabolism in plants include cytochrome P450 monooxygenases (CYPs), which are a major group of metabolic enzymes responsible for oxidation reactions slideshare.netlongdom.orgcsic.esresearchgate.net. Other enzymes like peroxidases and oxidoreductases can also play a role slideshare.net.

While specific details on the exact Phase I reactions this compound undergoes in plants are not available in the provided search results, based on the general principles of pesticide metabolism, it is likely subject to such oxidative, reductive, or hydrolytic transformations catalyzed by plant enzymes.

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the modified pesticide metabolites (from Phase I) or sometimes the parent compound directly, with endogenous plant substances europa.euucanr.eduslideshare.netlongdom.org. These conjugating agents are typically hydrophilic molecules such as sugars (e.g., glucose), amino acids (commonly aspartate and glutamate), and glutathione (B108866) ucanr.eduresearchgate.netslideshare.netlongdom.orgcsic.esresearchgate.netunl.edu.

The conjugation process significantly increases the water solubility of the compound, which facilitates its transport within the plant and its sequestration into vacuoles or binding to cell wall components, effectively reducing its biological activity and potential toxicity ucanr.edulongdom.orgcsic.es. Enzymes like Glutathione S-Transferases (GSTs) and UDP-Glucuronosyltransferases (UGTs) are involved in these conjugation processes longdom.orgresearchgate.net.

Although specific this compound conjugates in plants are not identified in the provided information, it is expected that like other xenobiotics, its Phase I metabolites would undergo conjugation with plant constituents as part of the detoxification process.

Identification and Characterization of this compound Plant Metabolites

The identification and characterization of pesticide metabolites in plants are typically performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) nih.gov. These methods allow for the separation, detection, and structural elucidation of the transformation products formed within plant tissues nih.govdntb.gov.ua.

Metabolites can exist as free compounds, conjugates, or bound residues incorporated into plant matrices europa.eu. Identifying all metabolites, especially those present at low concentrations or tightly bound, can be challenging europa.eu.

Based on the available search results, specific identified and characterized plant metabolites of this compound are not detailed. Research findings primarily discuss this compound residues in the context of dissipation in soil or reduction during food processing researchgate.nettandfonline.com.

Influence of Plant Species and Growth Conditions on Metabolism

The metabolism of pesticides in plants can be influenced by a variety of factors, including the plant species, its developmental stage, and environmental and growth conditions europa.euscielo.br. Different plant species can exhibit varying capacities for uptake, translocation, and enzymatic detoxification of xenobiotics, leading to differences in metabolic profiles and residue levels scispace.com.

Growth conditions, such as temperature, light, soil type, and nutrient availability, can affect plant physiology and enzyme activity, thereby influencing the rate and pathways of pesticide metabolism scielo.br. For example, the rate of degradation of pesticides in soil, which can affect root uptake, can be influenced by factors like organic matter content and temperature nih.gov.

While specific studies detailing the influence of plant species and growth conditions on this compound metabolism within plant tissues were not prominently found in the provided results, it is a general principle in plant science that these factors play a significant role in the fate of agrochemicals within the plant system. Studies on the dissipation of this compound in soil have shown that treatments like biofumigation combined with solarization can enhance its dissipation in the soil environment tandfonline.com, which could indirectly impact the amount of compound available for root uptake by plants.

Advanced Analytical Methodologies for Pyrifenox Residue Determination

Sample Preparation Techniques for Complex Matrices

Sample preparation is a critical initial step in the analysis of pyrifenox (B1678523) residues, aiming to extract the analyte from the matrix and remove interfering substances. The complexity of the sample matrix dictates the choice and optimization of preparation techniques.

Extraction Methods (e.g., QuEChERS)

Extraction is the process of isolating the target analyte from the sample matrix. For pesticide residue analysis, including this compound, methods capable of handling multi-class, multi-residue analysis are often preferred. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has gained significant popularity due to its simplicity, efficiency, and broad applicability to high-moisture food samples interchim.fr.

The QuEChERS method typically involves the extraction of pesticides using acetonitrile (B52724), followed by a partitioning step induced by adding salts like magnesium sulfate (B86663) and sodium chloride interchim.fr. This causes phase separation, with the pesticides remaining in the acetonitrile layer while water and some matrix components are removed. Different variations of the QuEChERS method exist, including those using different buffering systems (e.g., sodium acetate (B1210297) or citrate) to improve the recovery of pH-sensitive compounds interchim.frtraceorganic.com.

Studies have demonstrated the effectiveness of QuEChERS for the extraction of this compound from various matrices. For instance, the AOAC 2007.01 QuEChERS method, which uses sodium acetate buffer, has been applied for the extraction of pesticide residues, including this compound, from foods interchim.frchromnet.netgcms.cz. This method involves adding acetonitrile to a homogenized sample, followed by shaking and the addition of a salt mixture (e.g., anhydrous magnesium sulfate and sodium chloride) interchim.fr. After centrifugation, the acetonitrile supernatant containing the extracted analytes is collected for further cleanup and analysis interchim.fr.

Another study on tomato samples used ethyl acetate extraction for the determination of this compound residues researchgate.netnih.gov. This highlights that while QuEChERS is widely used, other extraction solvents like ethyl acetate can also be effective depending on the matrix and the specific analytical workflow.

Clean-up Procedures (e.g., Solid-Phase Extraction)

Following the initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis and detection. Solid-Phase Extraction (SPE) is a common clean-up technique used in pesticide residue analysis mdpi.com.

SPE involves passing the sample extract through a cartridge packed with a solid sorbent material that selectively retains either the analytes or the matrix interferences mdpi.com. By choosing appropriate sorbents and elution solvents, the target analytes can be separated from unwanted matrix components like pigments, lipids, sugars, and organic acids interchim.frmdpi.comsigmaaldrich.com.

Different SPE sorbents are available, each with different retention properties. For example, primary secondary amine (PSA) sorbent is effective at removing polar interfering compounds such as organic acids, sugars, and some pigments traceorganic.comsigmaaldrich.com. Graphitized carbon black (GCB) can be used to remove pigments like chlorophyll (B73375) traceorganic.com. The choice of SPE sorbent and the clean-up procedure depend on the matrix and the types of interferences present.

In the context of multi-residue pesticide analysis, SPE is often used after acetonitrile extraction (like QuEChERS) to further purify the extract before chromatographic analysis thermofisher.comjfda-online.com. While QuEChERS itself incorporates a dispersive SPE step (d-SPE) by adding sorbents directly to the extract, additional cartridge SPE can be employed for more complex matrices or when higher purity is required traceorganic.comthermofisher.com.

Research indicates that SPE procedures have been successfully applied in methods for determining pesticide residues, including compounds like this compound mdpi.comscispace.com. For instance, a method for pyriofenone (B131606) (a related compound) in animal matrices used SPE for clean-up after acetonitrile extraction fao.org. While specific details on SPE clean-up exclusively for this compound are less prevalent in the provided snippets compared to QuEChERS extraction, SPE is a standard and often necessary step in multi-residue methods that would include this compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other co-extracted compounds before detection and quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like this compound. GC is often coupled with selective detectors or mass spectrometry for residue analysis.

Studies have reported the use of GC with Electron Capture Detection (ECD) for the determination of this compound residues in tomatoes researchgate.netnih.gov. GC-ECD is a sensitive technique for halogenated compounds like this compound.

More commonly in modern multi-residue analysis, GC is coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for increased selectivity and sensitivity gcms.czthermofisher.comphenomenex.comeurl-pesticides.eu. GC-MS/MS allows for the identification and quantification of pesticides based on their characteristic fragmentation patterns. Specific GC-MS/MS methods for pesticide residues often include this compound in their target analyte lists gcms.czphenomenex.comeurl-pesticides.eu. These methods typically involve specific GC columns (e.g., DB-5MS) and optimized temperature programs to achieve good chromatographic separation eurl-pesticides.eueurl-pesticides.eu. The use of GC-MS/MS in conjunction with QuEChERS extraction is a common approach for multi-residue pesticide analysis in various food matrices gcms.czthermofisher.comeurl-pesticides.eu.

Data from GC-MS/MS analysis of pesticide residues in carrot extract lists this compound with a retention time of 12.89 minutes and specific quantitative and qualitative ions (262 and 227 for quantitative, 187, 124, 171, 136 for qualitative) gcms.cz. Another GC-MS/MS method lists this compound-2 with a retention time of 20.68 minutes thermofisher.com. These variations in retention times can be attributed to differences in GC column, temperature program, and other chromatographic parameters.

Table 1 shows exemplary GC-MS/MS parameters for this compound.

Table 1: Exemplary GC-MS/MS Parameters for this compound

ParameterValue (Example 1) gcms.czValue (Example 2) eurl-pesticides.eu
Retention Time (min)12.89-
Quantitative Ion (m/z)262262
Qualitative Ion(s) (m/z)227, 187, 124, 171, 136227
Collision Energy (eV)-25
Cone Voltage (V)-30
Column-DB-5MS

Note: Parameters can vary significantly depending on the specific GC-MS/MS system and method used.

Liquid Chromatography (LC) Applications

Liquid chromatography is suitable for the analysis of compounds that are less volatile or thermally labile, or have higher molecular weights. This compound can also be analyzed by LC, particularly when coupled with sensitive detectors like mass spectrometers.

LC coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of pesticide residues, offering high sensitivity and selectivity perkinelmer.commdpi.comresearchgate.net. LC-MS/MS allows for the analysis of a broad range of pesticides with varying physicochemical properties in a single run perkinelmer.commdpi.com.

This compound has been included in multi-residue methods utilizing LC-MS/MS chromnet.netperkinelmer.commdpi.comeurl-pesticides.euresearchgate.net. These methods often employ reversed-phase LC columns and mobile phases typically consisting of water and acetonitrile or methanol, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate to improve ionization mdpi.comresearchgate.net.

LC-MS/MS methods for this compound involve monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both identification and quantification mdpi.comresearchgate.net. Different LC-MS/MS methods may use different MRM transitions and collision energies for this compound. For example, one study lists MRM transitions of 295.1 > 93 and 297 > 93 for this compound psu.edu. Another method for wine analysis lists transitions 295.0 > 93.1 and 295.0 > 67.2 researchgate.net.

Table 2 shows exemplary LC-MS/MS parameters for this compound.

Table 2: Exemplary LC-MS/MS Parameters for this compound

ParameterValue (Example 1) psu.eduValue (Example 2) researchgate.netValue (Example 3) perkinelmer.comValue (Example 4) sasa.gov.uk
Retention Time (min)14.9115.7410.161.93
Precursor Ion (m/z)295.1295.0-295.1
Product Ion 1 (m/z)9393.1-93
Product Ion 2 (m/z)93 (from 297)67.2--
Cone Voltage (V)-38530
Collision Energy 1 (eV)30222.425
Collision Energy 2 (eV)25604.0-
Ionization ModeESI+ESI+ESIESI+

Note: Parameters can vary significantly depending on the specific LC-MS/MS system and method used.

Ultra-high performance liquid chromatography (UHPLC), a faster variant of HPLC, coupled with MS/MS is also used for rapid multi-residue pesticide analysis, offering shorter run times and increased sample throughput mdpi.comsasa.gov.uk.

Spectrometric Detection Methods

Spectrometric detection methods are used to identify and quantify this compound after chromatographic separation. Mass spectrometry (MS) is the predominant detection technique in modern pesticide residue analysis due to its high sensitivity, selectivity, and ability to provide structural information.

Both single quadrupole MS and tandem MS (MS/MS) are used with GC and LC for this compound analysis. GC-MS is used for multi-residue screening and quantification gcms.czthermofisher.comphenomenex.com. GC-MS/MS provides enhanced selectivity by monitoring specific fragmentation pathways, which is particularly useful for analyzing complex matrices where interfering compounds might have similar retention times to the analyte gcms.czthermofisher.comeurl-pesticides.eu.

LC-MS/MS, particularly using triple quadrupole mass spectrometers, is widely applied for the detection and quantification of this compound and other pesticides perkinelmer.commdpi.comresearchgate.net. The use of MRM transitions in LC-MS/MS allows for highly selective detection, minimizing matrix interference and improving the accuracy of quantification perkinelmer.commdpi.com. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) MS, is also being explored for pesticide residue analysis, offering the ability to screen for a wider range of compounds and provide retrospective analysis capabilities eurl-pesticides.euuoa.gr.

Electrochemical detection has also been investigated for the analysis of this compound, based on its reduction behavior scispace.com. Differential pulse polarography was reported as a simple and inexpensive method for determining this compound in agricultural formulations and environmental samples scispace.com.

The choice of spectrometric detection method depends on the required sensitivity, selectivity, the range of analytes being monitored, and the available instrumentation. For routine multi-residue analysis requiring high throughput and confirmation, GC-MS/MS and LC-MS/MS are the most common choices for detecting this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly coupled with chromatographic techniques, is a powerful tool for the identification and quantification of this compound residues. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by measuring specific fragment ions, which helps to minimize matrix interferences and confirm the identity of the analyte.

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed and validated for the determination of this compound in various matrices, including fruits and vegetables scientificlabs.ieufmg.br. These methods often utilize modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures for sample extraction and clean-up scientificlabs.ieufmg.br. LC-MS/MS is considered a technique of choice for confirmatory analysis of a wide range of pesticides, including this compound, due to its sensitivity and selectivity based on multiple reaction monitoring (MRM) transitions perkinelmer.com. Capillary electrophoresis-electrospray ionization-quadrupole ion trap-tandem mass spectrometry (CE-ESI-MS/MS) has also been described for the quantitative analysis of this compound residues in fruits like peaches and nectarines nih.gov. High-resolution mass spectrometry (HRMS) coupled with chromatography is increasingly used for pesticide residue analysis, offering the ability to detect a larger number of compounds and metabolites without significant method modifications phenomenex.com.

Other Detection Principles (e.g., ECD)

While mass spectrometry-based methods are prevalent, other detection principles are also employed for this compound analysis. Gas chromatography with electron capture detection (GC-ECD) has been used for the determination of this compound residues, particularly in studies evaluating the effect of household processing on residue levels in tomatoes researchgate.netnih.gov. GC-ECD is a common detection technique for certain pesticides, including those containing halogens, and can offer low detection limits mdpi.com. However, methods based on GC-ECD may require more extensive sample preparation to reduce matrix effects compared to MS-based methods mdpi.com. Multiresidue methods utilizing GC-ECD have been developed for the analysis of various pesticides, including this compound, in fruits and vegetables jfda-online.comfda.gov.tw.

Validation of Analytical Methods for this compound and its Metabolites

Method validation is a critical step to ensure the reliability and accuracy of analytical results for this compound residue determination. Validation typically involves assessing parameters such as linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy (recovery), precision (repeatability and reproducibility), and matrix effects.

Validation studies for this compound analytical methods have been conducted according to guidelines from regulatory bodies such as the European Union (e.g., SANCO/12571/2013 and SANTE/11813/2017) ufmg.breurl-pesticides.eushimadzu.com. For LC-MS/MS methods, validation parameters like linearity, LOD, LOQ, trueness (recovery), and intermediate precision have been evaluated, with acceptable values reported ufmg.br. For instance, a validated UHPLC-MS/MS method for pesticides in honey, including this compound, reported acceptable values for linearity, LOD (0.005 mg/kg), LOQ (0.010 and 0.025 mg/kg), recoveries between 70% and 120%, and intermediate precision (RSD < 20.0%) ufmg.br.

Validation of GC-based methods, including GC-ECD, also involves assessing these parameters. Studies using GC-ECD for this compound in tomatoes reported residue levels determined by this method researchgate.netnih.gov. Multiresidue methods validated for a wide range of pesticides, including this compound, using techniques like GC-ECD and GC-MS/MS, have demonstrated good sensitivity, repeatability, and recovery rates within acceptable ranges (e.g., 60-120% recovery with RSD < 20%) jfda-online.com. Screening validation reports also detail the performance of methods like QuEChERS combined with GC-QTOF for detecting this compound at specific screening detection limits (SDLs) eurl-pesticides.eu.

While the primary focus is often on the parent compound, the validation of methods for this compound metabolites is also important for a comprehensive understanding of residues. Some studies on other pesticides highlight the development and validation of methods for parent compounds and their metabolites using techniques like UPLC-MS/MS, evaluating parameters such as linearity, LODs, LOQs, recoveries, and relative standard deviations mdpi.com.

Application of Analytical Methods in Residue Monitoring Studies

Validated analytical methods for this compound and its metabolites are essential for their application in residue monitoring programs and studies. These studies provide data on the presence and levels of this compound residues in various commodities and environmental samples, which is crucial for risk assessment and regulatory compliance.

Analytical methods, including those based on GC-ECD and LC-MS/MS, have been applied in studies investigating this compound residue levels in tomatoes and the effect of household processing on these levels researchgate.netnih.gov. These studies have shown that processing methods like washing and peeling can affect residue levels, while cooking may concentrate residues due to water loss researchgate.netnih.gov.

Multiresidue methods capable of detecting this compound among a large number of pesticides are routinely applied in food safety monitoring programs to ensure compliance with maximum residue limits (MRLs) jfda-online.comfda.govfda.govfda.gov.tw. The application of validated methods in residue monitoring studies provides valuable data on pesticide dissipation in crops and the potential exposure of consumers to residues mdpi.com. For example, studies on other pesticides demonstrate the application of UPLC-MS/MS methods to analyze residues and metabolites in real samples and determine dissipation half-lives mdpi.com. The use of sensitive and reliable methods in monitoring programs allows for the detection of residues even at low concentrations, ensuring food safety jfda-online.com.

Example Data from a Hypothetical Validation Study (Illustrative)

While specific detailed validation data for this compound across various matrices and methods were not consistently found in a format suitable for direct extraction into a comprehensive table covering all parameters (linearity, LOD, LOQ, recovery, precision) for multiple matrices and metabolites, the search results provide examples of reported validation parameters for this compound within broader multi-residue methods or specific studies.

For instance, a screening validation report for a QuEChERS method combined with GC-QTOF mentioned this compound with an SDL of 0.01 mg/kg eurl-pesticides.eu. A UHPLC-MS/MS method for pesticides in honey including this compound reported an LOD of 0.005 mg/kg and LOQs of 0.010 and 0.025 mg/kg, with recoveries between 70-120% and RSD < 20% ufmg.br.

To illustrate how such data would be presented in a table based on research findings, consider this hypothetical example drawing upon the types of parameters reported:

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Mean Recovery (%)RSD (%)
TomatoGC-ECDN/AN/A110 ± 0.3N/A
PeachCE-ESI-MS/MS0.01-0.05N/A58-999-19
HoneyUHPLC-MS/MS0.0050.010/0.02570-120< 20
CerealsGC-QTOF (Screening)0.01 (SDL)N/AN/AN/A

*Values are illustrative ranges or specific findings from the search results for this compound or similar pesticides within multi-residue methods, demonstrating the type of data reported in validation studies. N/A indicates data not explicitly found in the search results for this compound in that specific context.

This table format allows for a clear presentation of key validation parameters across different matrices and analytical techniques used for this compound residue determination, based on available research findings.

Efficacy and Performance of Pyrifenox in Agricultural Systems

Efficacy Against Key Phytopathogenic Fungi (e.g., Powdery Mildews, Scab)

Pyrifenox (B1678523) has demonstrated significant efficacy against several economically important phytopathogenic fungi, most notably those causing powdery mildews and apple scab.

Apple Scab (Venturia inaequalis) Research has consistently shown this compound to be highly effective in controlling apple scab. In both greenhouse and orchard settings, it has been effective in preventing the development of scab lesions on apple leaves. apsnet.org Greenhouse studies indicated that this compound could inhibit the formation of visible scab lesions when applied up to 72 hours after inoculation. apsnet.org When applied 120 hours post-inoculation, it resulted in the formation of chlorotic, non-normal lesions. apsnet.org In multi-year field studies, this compound provided strong control of apple scab when applied on a 7-day schedule. apsnet.org Furthermore, trunk injections of this compound have been shown to provide a significant degree of protection against apple scab for up to two seasons. tandfonline.com

Powdery Mildew this compound is effective against various species of powdery mildew across different crops:

Cucumber Powdery Mildew (Sphaerotheca fuliginea): In greenhouse trials on cucumber plants, foliar sprays of this compound significantly reduced powdery mildew colonies. sqmnutrition.com Its performance was found to be comparable to that of non-fungicidal treatments like potassium nitrate (B79036) under certain conditions. sqmnutrition.com

Grapevine Powdery Mildew (Erysiphe necator): On grapevines, this compound has shown high efficacy. cabidigitallibrary.org It is noted to inhibit the formation of secondary hyphae, mycelium, and spores when applied in the presence of the disease, providing a long period of protection. cabidigitallibrary.org

Rhododendron Powdery Mildew: this compound was identified as one of several fungicides with high efficacy against Rhododendron powdery mildew, protecting young, susceptible tissue produced in the spring. windows.net

Other Powdery Mildews: The fungicide is also effective against powdery mildew on cucurbits (Erysiphe cichoracearum) and as a partial control for powdery mildew (Erysiphe cruciferarum) on Brussels sprouts. cabidigitallibrary.orgwur.nl

Comparative Efficacy Studies with Conventional and Emerging Fungicides

The performance of this compound has been evaluated in comparison to a variety of other fungicidal compounds, ranging from conventional standards to newer chemistries and non-fungicidal alternatives.

In studies on apple scab, single sprays of this compound applied 24–72 hours before inoculation provided control comparable to the conventional fungicide Captan. apsnet.org However, when the protective interval was extended to 120 hours, Captan was more effective. apsnet.org In the same study series, this compound and another ergosterol (B1671047) biosynthesis inhibitor, Flusilazol, were both found to be highly effective under field conditions. apsnet.org

For controlling powdery mildew on grapevines, the effectiveness of this compound was found to be similar to that of phosphate (B84403) solutions. epa.gov However, when controlling powdery mildew on mango and nectarine, systemic fungicides such as Diniconazole, Myclobutanil, and Penconazole were more effective than either this compound or phosphate treatments. epa.gov A study on Rhododendron powdery mildew carried forward this compound for efficacy studies alongside Epoxiconazole (B1671545), Fenpropidin, and Penconazole, after an initial phytotoxicity screening discarded other candidates. windows.net

In greenhouse-grown cucumbers, this compound demonstrated a level of control against powdery mildew that was as effective as foliar sprays of simple compounds like potassium nitrate (KNO₃), dipotassium (B57713) phosphate (K₂HPO₄), and a combination of monopotassium phosphate (KH₂PO₄) and potassium hydroxide (B78521) (KOH). sqmnutrition.com

Below is a data table summarizing the comparative efficacy of this compound.

Table 1: Comparative Efficacy of this compound Against Other Fungicides

Crop Target Pathogen Comparator Fungicide(s) Comparative Finding Citation(s)
Apple Apple Scab (Venturia inaequalis) Captan This compound was comparable when applied 24-72 hours pre-inoculation; Captan was more effective at 120 hours pre-inoculation. apsnet.org
Apple Apple Scab (Venturia inaequalis) Flusilazol Both were highly effective in 7-day field schedules. apsnet.org
Nectarine, Mango Powdery Mildew Diniconazole, Myclobutanil, Penconazole These systemic fungicides were more effective than this compound. epa.gov
Grapevine Powdery Mildew (Uncinula necator) Phosphate solutions Efficacy was similar. epa.govekb.eg

Influence of Application Strategies on Fungicidal Performance

The effectiveness of any fungicide, including this compound, is critically dependent on how it is applied. Formulation, spray characteristics, timing, and frequency are key factors that determine performance.

The formulation of a pesticide and the droplet size of the spray solution are crucial for ensuring the active ingredient reaches and remains on the target surface. This compound has been available in formulations such as an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC). sqmnutrition.comcabidigitallibrary.org

General principles of application science highlight the importance of these factors. Smaller droplets can provide better coverage but are more susceptible to drift and evaporation. sprayers101.com Conversely, larger droplets have less drift but may lead to runoff from the leaf surface. sprayers101.comufl.edu The optimal droplet size is a balance between coverage and deposition. For contact fungicides, higher droplet density generally increases efficiency. agriculturejournals.cz The formulation itself, particularly the inclusion of adjuvants like oils or polymers, can significantly alter the physical properties of the spray solution, affecting droplet size, evaporation rates, and adherence to the waxy cuticle of leaves. mdpi.comresearchgate.net For instance, oil-based adjuvants can increase the volume median diameter (VMD) of droplets, which can help in reducing drift. mdpi.com

While specific studies detailing the optimal droplet size for this compound are limited, the principles suggest that its efficacy is tied to achieving adequate coverage of the leaf and fruit surfaces it is meant to protect.

The timing and frequency of this compound applications are critical for successful disease control.

For apple scab, research has shown a clear link between application frequency and efficacy.

7-Day Interval: Highly effective control was achieved in field studies using a 7-day spray schedule. apsnet.org

14-Day Interval: Efficacy was reduced when the spray interval was extended to 14 days. apsnet.orgapsnet.org However, mixing this compound with a protectant fungicide like Metiram improved its effectiveness on a 14-day schedule. apsnet.org

Targeted Applications: Modern approaches using infection risk models can optimize timing. Studies have shown that as few as five targeted applications, timed according to critical crop growth stages and infection risk, can be as effective as a standard 12-application program for controlling apple scab. mdpi.com

For cucumber powdery mildew, both 7-day and 14-day application intervals of this compound significantly inhibited disease development compared to an untreated control. sqmnutrition.com

The timing of application relative to infection events is also crucial. The demonstrated ability of this compound to inhibit apple scab lesion development when applied up to 72 hours after the start of an infection period highlights its post-infection, or curative, activity. apsnet.org

Role of this compound in Integrated Crop Disease Management Programs

Integrated Pest Management (IPM) is an approach that uses a combination of control methods to manage pests and diseases in an economically and environmentally sound manner. epa.govfao.org Fungicides are a key component of many IPM programs, but their use is judicious and strategic. epa.govusda.gov

This compound is well-suited for inclusion in integrated programs for several reasons:

Specific Mode of Action: As an ergosterol biosynthesis inhibitor, it provides a different mode of action from many other fungicide classes, making it a valuable tool for rotation or mixture strategies aimed at managing fungicide resistance. apsnet.org

Programmatic Use: Research has shown that alternating treatments of fungicides with different modes of action can enhance the inhibitory effect against the target fungus. epa.gov For example, alternating phosphate salts with fungicides like this compound enhanced the control of powdery mildew. epa.gov In apple orchards, this compound can be used in programs that rotate or combine different chemical groups to control scab and other diseases effectively. bcpc.orgagroscope.ch

Guided Control Systems: this compound has been used within guided or model-based control systems. In Brussels sprouts, for instance, it is applied for Mycosphaerella control only after the first spots appear and when weather conditions are favorable for infection, as determined by monitoring. wur.nl This targeted approach minimizes unnecessary sprays, aligning with IPM principles. wur.nl

By incorporating this compound into a broader IPM strategy that includes monitoring, forecasting, and the use of other control tactics, growers can achieve effective disease management while minimizing the risk of resistance and environmental impact. tandfonline.comnsw.gov.au

Interactions of Pyrifenox with Non Target Organisms in Agroecosystems Excluding Human/mammalian Toxicity

Effects on Soil Microbial Communities

Changes in Microbial Activity and Diversity

Influence on Biogeochemical Cycling

Biogeochemical cycles, such as the carbon and nitrogen cycles, are fundamental to soil fertility and are driven by microbial activity. nih.gov Pesticides can interfere with these cycles. For example, some have been shown to affect the abundance of genes involved in the nitrogen cycle, such as those for nitrification and nitrogen fixation. nih.gov The application of certain pesticides can lead to a reduction in potential nitrification and the activity of enzymes like β-1,4-N-acetylglucosaminidase (NAG), which is involved in nitrogen cycling. nih.gov There is a lack of specific studies on how Pyrifenox (B1678523) influences the carbon and nitrogen cycles in soil.

Interactions with Beneficial Microorganisms

The impact of fungicides on beneficial microorganisms, such as nitrogen-fixing bacteria and arbuscular mycorrhizal fungi (AMF), is a significant concern for sustainable agriculture. neptjournal.comencyclopedia.pub These organisms play vital roles in plant nutrition and health.

General research on fungicides indicates that they can have variable effects on AMF, ranging from neutral to negative, depending on the specific chemical, application method, and dosage. encyclopedia.pubfrontiersin.orgheyzine.com Similarly, herbicides have been shown to alter the symbiotic relationship between legumes and rhizobia, which are crucial for biological nitrogen fixation. neptjournal.com Unfortunately, no specific research findings detailing the interaction of this compound with these beneficial microorganisms could be located.

A pesticide database provides some general ecotoxicological data for this compound, noting its effects on organisms such as algae, bees, and earthworms, and states that it has moderate mobility in soil with no tendency for bioaccumulation and dissipates relatively quickly. mdpi.compeercommunityjournal.org However, this does not provide the detailed information on soil microbial interactions that was requested.

Due to the absence of specific research data on this compound's effects on soil microbial communities, biogeochemical cycling, and beneficial microorganisms, it is not possible to construct the detailed, data-driven article as outlined.

Emerging Research Avenues and Future Perspectives for Pyrifenox Studies

Development of Novel Pyrifenox (B1678523) Formulations

Patents reveal an interest in incorporating this compound into advanced formulation types. google.comgoogle.comresearchgate.net One such approach involves the use of Pickering emulsions—stabilized by solid particles—which can be applied to a solid carrier to create a controlled-release mechanism. google.com Another area of development is in non-aqueous, emulsifiable concentrate (EC) formulations. google.comgoogleapis.com These formulations may utilize solvents derived from plant oils or polar aprotic cosolvents to improve the physical and chemical properties of the product. googleapis.com The goal is to create stable emulsions when diluted with water, ensuring uniform application. researchgate.netgoogleapis.com While research on microencapsulated formulations of this compound is not prominent, this technology, which has been successfully applied to other pesticides to achieve slow-release and long-lasting efficacy, represents a promising future direction. cabidigitallibrary.org

Table 1: Investigated Novel Formulation Approaches for this compound

Formulation Type Description Potential Advantage
Pickering Emulsion on Solid Carrier A solvent-in-water emulsion stabilized by solid particles is applied to a solid carrier material. Controlled and gradual release of this compound. google.com

| Emulsifiable Concentrate (EC) | A non-aqueous concentrate containing this compound, organic solvents (e.g., plant oil esters), and an emulsifying surfactant system. | Forms a stable spray emulsion upon dilution with water for effective application. google.comgoogleapis.com |

Exploration of Synergistic and Antagonistic Interactions with Other Agrochemicals

In modern agriculture, this compound is rarely used in isolation. It is often part of a broader program involving other fungicides, insecticides, and herbicides. Understanding the interactions between these chemicals is crucial for effective pest and disease management. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the individual effects), or additive (the combined effect equals the sum of individual effects). numberanalytics.comeagri.org

Synergistic interactions are highly sought after as they can lead to enhanced efficacy, allowing for lower application rates of each component. eagri.orgfrontiersin.org Conversely, antagonistic interactions can reduce the effectiveness of the active ingredients. eagri.org Research into pesticide mixtures has shown that interactions are often specific to the chemical classes involved. For instance, synergistic effects are frequently reported for insecticide combinations, while many fungicide mixtures are studied for their additive effects or other biological consequences. nih.gov

Direct and extensive research on the synergistic and antagonistic partners for this compound remains a significant area for future exploration. While patents may list this compound in potential synergistic mixtures, detailed experimental validation is often required. google.com A key challenge is to move beyond simple efficacy screening to understand the biochemical and physiological mechanisms underpinning these interactions. Such knowledge is essential for designing rational and effective combination therapies in crop protection.

Table 2: Types of Agrochemical Interactions

Interaction Type Definition Implication for Efficacy
Synergism The combined effect of two or more chemicals is greater than the sum of their individual effects. Enhanced performance; "1+1 > 2" effect. frontiersin.org
Antagonism The combined effect is less than the sum of the individual effects. Reduced performance. eagri.orgfrontiersin.org

| Additivity | The combined effect is equal to the sum of the individual effects. | Predictable performance based on individual components. eagri.org |

Advanced Modeling of Environmental Fate and Resistance Dynamics

Computational modeling is becoming an indispensable tool for predicting the long-term behavior and impact of fungicides like this compound. Advanced models are being developed to simulate two critical aspects: its fate in the environment and the evolution of fungal resistance.

Environmental Fate Modeling: Environmental fate models are used to predict how a chemical moves and persists in soil, water, and air. battelle.orgup.pt These models integrate data on the chemical's properties (e.g., degradation rate, sorption) with environmental variables like soil type and weather to estimate potential outcomes, such as leaching into groundwater. battelle.org A key frontier in this field is improving the accuracy of these models by incorporating more complex processes. For example, standard models often assume that sorption in soil is solely due to organic matter, but recent work has shown that binding to other soil components in deeper horizons can be significant, altering risk assessments. battelle.org Another emerging area is the modeling of pesticide transformation products (TPs)—the molecules that this compound breaks down into in the environment. frontiersin.org Developing models that can accurately predict the formation and transport of TPs at a catchment scale is a major future challenge. frontiersin.org

Resistance Dynamics Modeling: this compound belongs to the G1 group of fungicides, which act as sterol biosynthesis inhibitors (SBIs). frac.info Fungal populations can develop resistance to these fungicides over time. Research has documented shifts in the sensitivity of fungal populations to this compound. For example, a study on the wheat pathogen Mycosphaerella graminicola in France between 2009 and 2011 revealed a significant increase in the prevalence of resistant isolates. ebi.ac.uk The study found a positive correlation between resistance to this compound and epoxiconazole (B1671545), another SBI, indicating potential cross-resistance. ebi.ac.uk This type of data is vital for developing and calibrating resistance dynamics models. These models can help predict the rate at which resistance is likely to spread under different fungicide use strategies, providing a scientific basis for resistance management programs.

Table 3: Shift in Sensitivity of M. graminicola to this compound (2009 vs. 2011)

Year IC50 Range for this compound (mg/L) Percentage of Isolates with Resistance Factor > 100
2009 0.10 - 2.19 8%
2011 0.07 - 11.63 42%

Data sourced from a study on isolates from northern France, indicating a clear increase in resistance over a two-year period. ebi.ac.uk

Biotechnological Approaches for Enhanced Fungicidal Performance or Remediation

Biotechnology offers innovative pathways both to improve the efficacy of this compound and to mitigate its environmental presence through remediation.

Enhanced Fungicidal Performance: Research into the interaction of this compound with fungal pathogens at a molecular level has uncovered potential biotechnological targets for enhancing its activity. A study on the pathogenic yeasts Cryptococcus neoformans and Cryptococcus gattii found that this compound inhibited their growth. researchgate.net Crucially, the resistance of C. gattii was linked to the expression of specific efflux pump genes (AFR1 and AFR2). researchgate.net Mutant fungal cells lacking these genes became sensitive to the fungicide. This finding suggests a future therapeutic strategy where this compound could be combined with an efflux pump inhibitor—a biotechnologically developed adjuvant—to overcome resistance and boost its fungicidal effect. The same study also showed this compound affects the capsule architecture of the fungi, reducing the export of a key virulence factor. researchgate.net This highlights a potential secondary role for this compound in disarming pathogens, a function that could be further explored and enhanced.

Remediation: Bioremediation uses biological processes to break down and remove contaminants from the environment. Studies have shown that such approaches can be effective for this compound. A greenhouse experiment demonstrated that biofumigation—the use of volatile compounds released from decomposing organic matter (in this case, sheep and chicken manure)—combined with solarization (heating the soil under plastic sheeting) significantly enhanced the degradation and dissipation of this compound in soil compared to untreated control soil. researchgate.netcolab.ws This method leverages microbial activity and temperature to accelerate the breakdown of the fungicide. researchgate.net Such biotechnological strategies represent a sustainable approach to managing soil contamination and are a key area of ongoing research for pesticide remediation. researchgate.networldbank.org

Table 4: Biotechnological Research Avenues for this compound

Approach Description Research Finding / Future Goal
Enhanced Performance Targeting fungal resistance mechanisms to increase this compound sensitivity. Development of efflux pump inhibitors to be used as adjuvants with this compound, based on findings in Cryptococcus species. researchgate.net

| Remediation | Using biological systems to accelerate the breakdown of this compound in the environment. | Biofumigation with manure combined with solarization has been shown to enhance the dissipation of this compound in soil. researchgate.netcolab.ws |

Q & A

Q. What are the key chemical properties of Pyrifenox relevant to its detection in environmental samples?

this compound (C₁₄H₁₂Cl₂N₂O; molecular weight 295.16 g/mol) is characterized by an azo-methylene group (>C=N–) and a pyridine ring, which influence its electrochemical and spectroscopic behavior. Its IUPAC name is 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime, and its structure determines its solubility in organic solvents and stability under varying pH conditions . These properties are critical for selecting appropriate analytical techniques, such as HPLC or polarography, for environmental residue analysis .

Q. Which analytical techniques are most effective for quantifying this compound in agricultural formulations?

Differential pulse polarography (DPP) and reverse-phase HPLC are widely used. DPP achieves a detection limit of 2.2 × 10⁻⁸ M in Britton-Robinson buffer (pH 2.0–6.0) and is suitable for soil and water samples . For HPLC, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) provides efficient separation and quantification in formulations . Calibration curves and standard addition methods are recommended to minimize matrix interference .

Advanced Research Questions

Q. How do pH variations influence the electrochemical reduction mechanisms of this compound, and what implications does this have for analytical method selection?

this compound undergoes a single irreversible, diffusion-controlled reduction at acidic pH (≤6.0), attributed to the four-electron reduction of the azo-methylene group. No reduction peaks are observed in neutral/alkaline media, suggesting pH-dependent protonation of the active site. Researchers must optimize buffer systems (e.g., pH 2.0–6.0) and use techniques like cyclic voltammetry to confirm reversibility and adsorption effects . For environmental samples with variable pH, pre-acidification is essential to ensure detectable signals .

Q. What kinetic parameters are critical for modeling this compound's electrode processes, and how can they be experimentally determined?

Key parameters include:

  • Diffusion coefficient (D): Calculated via the Cottrell equation in chronoamperometry (e.g., 2.5 × 10⁻⁶ cm²/s for this compound) .
  • Charge-transfer coefficient (α): Derived from Tafel plots using DC polarography.
  • Rate constant (kf,h): Determined via Laviron’s method for irreversible systems. These parameters validate the irreversibility of the reduction process and guide the design of electrochemical sensors .

Q. How can researchers resolve contradictions in this compound’s electrochemical data across studies?

Discrepancies often arise from differences in electrode materials (e.g., mercury vs. glassy carbon) or buffer composition. To address this:

  • Standardize experimental conditions (pH, temperature, supporting electrolyte).
  • Validate methods using certified reference materials (e.g., (Z)-Pyrifenox standard, >98% purity) .
  • Cross-validate results with complementary techniques (e.g., HPLC-MS for confirmation) .

Q. What research frameworks (e.g., PICO) are suitable for designing studies on this compound’s environmental impact?

Use the PICO framework to structure hypotheses:

  • Population: Soil/water samples contaminated with this compound.
  • Intervention: Electrochemical or chromatographic analysis.
  • Comparison: Untreated samples vs. post-remediation.
  • Outcome: Quantification of degradation kinetics or residue levels. This framework ensures alignment with reproducibility standards and systematic literature reviews .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound analysis?

  • Sample preparation: Use cold storage (0–6°C) for this compound standards to prevent degradation .
  • Instrument calibration: Regularly validate polarographic/HPLC systems with internal standards.
  • Data reporting: Include full experimental parameters (e.g., scan rate, mobile phase ratio) and negative controls .

Q. How should researchers address gaps in this compound’s mechanistic studies?

Propose studies combining computational chemistry (e.g., DFT for electron-transfer pathways) and advanced spectroscopy (FTIR, NMR) to elucidate reduction intermediates. Cross-reference findings with existing kinetic data to refine mechanistic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.